
Gefarnate
Overview
Description
Gefarnate (C₂₇H₄₄O₂) is a synthetic terpene fatty acid ester with a structure resembling the side chain of vitamin K . It is classified as a cytoprotective anti-ulcer agent that enhances mucosal healing and function by stimulating mucus secretion and prostaglandin synthesis . Approved in Japan for gastric ulcer treatment, this compound is noted for its minimal side effects compared to other anti-ulcer drugs like carbenoxolone .
Preparation Methods
The preparation of gefarnate involves several synthetic routes. One method includes the reaction of nerolidol, trimethyl orthoacetate, and butyric acid . Another method involves the reaction of bromobutyrate with triphenyl phosphorus . These reactions are typically carried out under controlled conditions to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Gefarnate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gastrointestinal Applications
1.1 Treatment of Gastric and Duodenal Ulcers
Gefarnate is primarily recognized for its efficacy in treating gastric and duodenal ulcers. Clinical studies demonstrate that this compound promotes ulcer healing significantly more than placebo treatments. For instance, a double-blind trial involving 90 patients indicated a mean percentage reduction in ulcer size of 70.4% for those treated with this compound compared to 27.8% for placebo recipients, showcasing its effectiveness in promoting gastric mucosal protection and healing without notable side effects .
Table 1: Efficacy of this compound in Ulcer Treatment
Study Reference | Sample Size | Treatment Duration | Ulcer Healing Rate (%) | Side Effects |
---|---|---|---|---|
90 | 5 weeks | This compound: 70.4 | None | |
99 | Varies | Significant improvement | Minimal |
1.2 Lipid-Lowering Effects
Recent studies have also explored this compound's role in lipid metabolism, particularly in patients undergoing statin therapy. The addition of this compound to statin treatment resulted in a significant reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol levels, indicating potential benefits for cardiovascular health .
Ophthalmological Applications
2.1 Dry Eye Syndrome Treatment
This compound has shown promise in treating dry eye syndrome by stimulating mucin-like glycoprotein secretion from conjunctival tissues. In animal models, this compound application led to a significant decrease in corneal permeability and improved corneal epithelial integrity .
Table 2: Effects of this compound on Dry Eye Models
Model Type | Treatment Duration | Mucin Secretion Increase (%) | Corneal Permeability Reduction (%) |
---|---|---|---|
Rabbit | 7 days | Significant (dose-dependent) | Significant at ≥0.3% concentration |
Cat | 4 weeks | Significant | Significant improvement |
Case Studies and Clinical Trials
Several clinical trials have validated this compound's applications:
- A study involving chronic gastric ulcer patients demonstrated substantial healing rates with this compound treatment compared to placebo.
- In ophthalmological settings, this compound's ability to reduce corneal staining scores and improve mucin secretion has been documented through rigorous animal testing.
Mechanism of Action
Gefarnate facilitates the healing and function of mucosal tissue by stimulating the secretion of mucin-like glycoproteins . This action helps protect the gastric lining and promotes the healing of ulcers. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Gefarnate vs. Carbenoxolone
Carbenoxolone, a derivative of glycyrrhizic acid, is another anti-ulcer agent. A double-blind trial comparing this compound (100 mg three times daily) with carbenoxolone (same dose) in 57 gastric ulcer patients found:
Parameter | This compound | Carbenoxolone |
---|---|---|
Healing Rate (%) | 45–50 | 55–60 |
Side Effects (%) | 0 | 48 |
Mechanism | Mucus stimulation, cytoprotection | Anti-inflammatory, inhibits prostaglandin degradation |
This compound vs. Sucralfate
In a multicenter trial of 253 patients with erosive gastritis:
- Endoscopic improvement : this compound (72%) outperformed sucralfate (40.1%, P < 0.001).
- Symptom relief : this compound achieved 67% efficacy vs. 39.3% for sucralfate (P < 0.001).
Parameter | This compound | Sucralfate |
---|---|---|
Endoscopic Efficacy | 72% | 40.1% |
Symptom Relief | 67% | 39.3% |
Mechanism | Prostaglandin upregulation, mucus secretion | Physical barrier formation |
This compound vs. 5-Aminosalicylic Acid (5-ASA)
In a TNBS-induced colitis model in rats:
- Therapeutic effect : this compound reduced colonic myeloperoxidase (MPO) activity and modulated COX-1/COX-2 expression, showing efficacy similar to 5-ASA (P < 0.05) .
- Mechanism : Unlike 5-ASA (a direct anti-inflammatory), this compound’s action involves mucosal repair and COX pathway regulation .
Parameter | This compound | 5-ASA |
---|---|---|
MPO Reduction | 35–40% | 40–45% |
COX Modulation | Yes | No |
Clinical Use | Ulcers, colitis | Inflammatory bowel disease |
This compound vs. Lansoprazole
A trial comparing this compound (50 mg twice daily) with lansoprazole (15 mg once daily) for NSAID-induced ulcer prevention found:
- Efficacy : Lansoprazole was superior in acid suppression, but this compound reduced ulcer risk through cytoprotection.
- Safety : this compound’s lack of systemic effects (e.g., electrolyte imbalances) makes it safer for elderly patients .
Lipid-Lowering Effects
In statin-treated patients with residual hypertriglyceridemia:
- Triglycerides : this compound reduced levels from 2.64 mmol/L to 2.12 mmol/L (P = 0.0018).
- HDL-C: Increased from 0.97 mmol/L to 1.17 mmol/L (P = 0.0228). No other anti-ulcer drug has demonstrated similar lipid-modulating effects .
Ocular Surface Repair
This compound eye ointment improved corneal healing in dry eye models by increasing PAS-positive cells (mucus-producing) and reducing rose bengal permeability .
Biological Activity
Gefarnate, a compound known for its mucin-stimulating properties, has garnered attention for its diverse biological activities, particularly in the treatment of gastric ulcers and dry eye syndromes. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on lipid profiles, and potential therapeutic applications.
This compound acts primarily as a mucin stimulant, enhancing the secretion of mucin-like glycoproteins in ocular and gastric tissues. The compound is believed to stimulate the secretion of mucin by promoting the synthesis of prostaglandin E2 (PGE2), which in turn induces MUC5AC gene expression in epithelial cells. This mechanism is crucial for maintaining mucosal integrity and protecting epithelial surfaces from damage.
In Vitro Studies
A study conducted on isolated rabbit conjunctival tissue demonstrated that this compound significantly stimulates the secretion of mucin-like glycoproteins in a dose-dependent manner. The results indicated that concentrations of this compound at 0.006 mg/mL and above led to statistically significant increases in mucin secretion compared to controls. The efficacy was measured using enzyme-linked lectin assays, confirming this compound's role as a potent mucin secretagogue .
Dry Eye Syndrome
In a series of animal models for dry eye syndrome, this compound was applied topically to evaluate its effects on corneal epithelial damage. In both rabbit and cat models, this compound ointment significantly reduced corneal permeability (measured by rose bengal staining) and fluorescein staining scores, indicating improved ocular surface health. These findings suggest that this compound may be beneficial in treating dry eye conditions by enhancing tear film stability through increased mucin production .
Lipid-Lowering Effects
Recent clinical trials have also explored this compound's lipid-lowering properties. In a randomized trial involving statin-treated patients with hypertriglyceridemia, this compound administration resulted in a significant reduction in triglyceride levels from 2.64 mmol/L to 2.12 mmol/L after one month (p = 0.0018). Additionally, high-density lipoprotein cholesterol (HDL-C) levels increased significantly from 0.97 mmol/L to 1.17 mmol/L (p = 0.0228), indicating potential cardiovascular benefits .
Summary of Research Findings
Q & A
Basic Research Questions
Q. How is gefarnate structurally identified and validated in pharmaceutical formulations?
this compound is identified using infrared (IR) spectrophotometry by comparing its absorption spectrum with a reference standard. The sample is prepared as a liquid film, and peaks are analyzed for wave number alignment and intensity consistency. This method ensures structural integrity and distinguishes this compound from related terpene derivatives . For quantitative validation, high-performance liquid chromatography (HPLC) with UV detection at 220 nm is employed. The chromatographic system uses a phenylene-silanized silica gel column and a mobile phase of acetonitrile, water, and phosphoric acid. System suitability requires a resolution ≥2.0 between this compound and internal standard peaks .
Q. What methods are used to assess this compound purity and detect impurities?
Purity is evaluated via:
- Acidity test : Neutralized ethanol and phenolphthalein indicator are used to confirm the absence of acidic impurities. A red color develops upon adding 0.40 mL of 0.1 mol/L NaOH, indicating neutralization of this compound’s intrinsic acidity .
- Heavy metals : Method 2 of heavy metal testing is applied, with a limit of ≤10 ppm.
- Related substances : HPLC with internal standardization detects impurities such as (4Z,8E)-farnesyl neryl acetate, which are synthesized as reference markers for comparative analysis .
Q. How are this compound’s physicochemical properties characterized for research applications?
Key properties include:
- Specific gravity : Measured as 0.906–0.914 g/cm³ at 20°C using a pycnometer .
- Solubility : Miscibility in acetonitrile, ethanol, and cyclohexane, but insoluble in water.
- Stability : Stored in light-resistant containers under nitrogen to prevent oxidation .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating this compound’s lipid-lowering effects in clinical trials?
A randomized controlled trial (RCT) design should include:
- Population : Statin-treated patients with residual hypertriglyceridemia (e.g., baseline triglycerides ≥2.26 mmol/L).
- Intervention : this compound (100 mg thrice daily) + statin vs. statin monotherapy.
- Outcomes : Triglycerides, HDL-C, LDL-C, and total cholesterol measured at baseline and 4 weeks. Statistical methods like paired t-tests or ANOVA are used to compare intergroup differences (e.g., P <0.05 for significance) .
Q. How can contradictions in this compound’s therapeutic efficacy data be reconciled?
Early studies reported inconsistent clinical outcomes for gastric ulcer treatment due to inadequate trial controls . To address this:
- Meta-analysis : Pool data from RCTs with standardized endpoints (e.g., ulcer healing rate, symptom relief).
- Mechanistic studies : Investigate dual mechanisms, such as mucus secretion enhancement (observed in gastric and ocular models) and lipid modulation, to explain context-dependent efficacy .
Q. What in vitro and in vivo models are suitable for studying this compound’s mucoprotective effects?
- In vitro : Rabbit corneal or conjunctival tissues incubated with this compound (e.g., 10–100 µM) to measure mucin secretion via wheat germ agglutinin (WGA) assays .
- In vivo : TNBS-induced colitis in rats, where this compound reduces myeloperoxidase (MPO) activity and modulates COX-1/COX-2 expression. Colon tissues are scored histologically for inflammation and ulceration .
Q. How do this compound’s metabolic pathways influence its therapeutic applications?
this compound’s geraniol-derived structure may interact with lipid metabolism pathways, such as:
- HDL-C elevation : Potentially via PPAR-α activation, increasing apolipoprotein A1 synthesis.
- Triglyceride reduction : Inhibition of hepatic VLDL secretion or enhanced lipoprotein lipase activity. Metabolomic profiling (LC-MS/MS) of plasma samples from clinical trials can validate these hypotheses .
Q. What strategies validate this compound’s stability under varying storage conditions?
- Forced degradation studies : Expose this compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–3 months. Monitor degradation products via HPLC and confirm structural changes using IR or NMR .
- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH, with periodic assays for potency and impurities .
Q. How can this compound’s multi-target effects be systematically analyzed?
Use network pharmacology to map interactions between this compound and targets like:
- MUC5AC : Upregulated in ocular surface cells, enhancing mucin production.
- COX-1/COX-2 : Balanced inhibition reduces inflammation without compromising mucosal repair. Transcriptomic (RNA-seq) and proteomic (Western blot) analyses of treated tissues provide mechanistic insights .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
Challenges include low aqueous solubility and matrix interference. Solutions involve:
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPACYDRSPFRDHO-ROBAGEODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC/C=C(\C)/CCC=C(C)C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048636 | |
Record name | Gefarnate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-77-4 | |
Record name | trans-3,7-Dimethyl-2,6-octadienyl 5,9,13-trimethyl-4,8,12-tetradecatrienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gefarnate [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gefarnate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (4E,8E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Gefarnate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gefarnate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEFARNATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ISE2Y6ULA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.